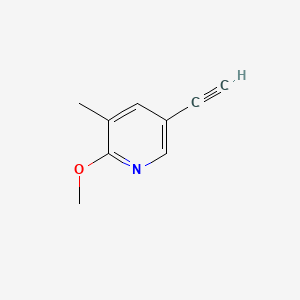

5-Ethynyl-2-methoxy-3-methylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

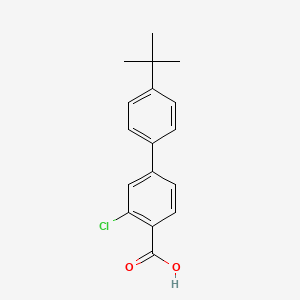

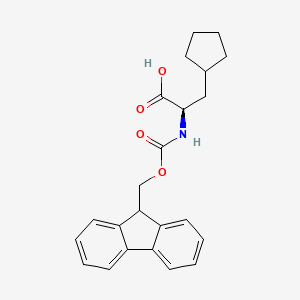

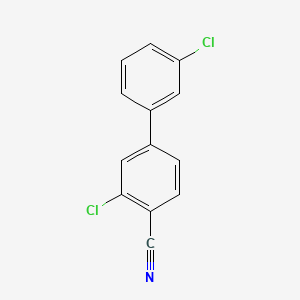

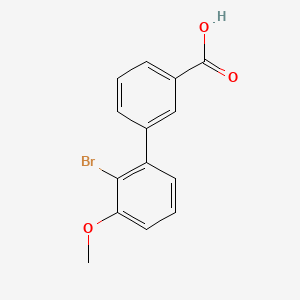

5-Ethynyl-2-methoxy-3-methylpyridine is a chemical compound with the molecular formula C9H9NO . It has a molecular weight of 147.17 .

Molecular Structure Analysis

The InChI code for 5-Ethynyl-2-methoxy-3-methylpyridine is 1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

5-Ethynyl-2-methoxy-3-methylpyridine is a solid at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available sources .Aplicaciones Científicas De Investigación

Synthesis and Building Blocks

5-Ethynyl-2-methoxy-3-methylpyridine, while not directly mentioned, can be inferred to be involved in synthetic pathways and as a building block in organic chemistry. For instance, derivatives of methoxy-methylpyridine, such as 4-methoxy-2,3,5-trimethylpyridine, have been synthesized and serve as crucial intermediates for compounds with gastric-acid inhibiting activity. This synthesis highlights the utility of methoxy-methylpyridine derivatives in creating compounds with potential therapeutic applications, suggesting a similar potential for 5-Ethynyl-2-methoxy-3-methylpyridine in synthesizing biologically active molecules (Mittelbach et al., 1988).

Schiff Base Formation

The compound's structure, bearing a methoxy and a methyl group on the pyridine ring, indicates its potential in forming Schiff bases, which are important in various chemical syntheses and have applications in creating complex organic molecules. For example, the synthesis of 5-methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol involves a Schiff base formation, showcasing the versatility of methoxy-methylpyridine derivatives in organic synthesis and their potential in crafting compounds with intricate molecular architectures (Bai Linsha, 2015).

Pharmacological Intermediates

Methoxy-methylpyridine derivatives also find use as intermediates in the synthesis of pharmacologically active compounds. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptors antagonist, exemplifies the critical role of methoxy-methylpyridine derivatives in medicinal chemistry. This suggests that 5-Ethynyl-2-methoxy-3-methylpyridine could similarly serve as an intermediate in the development of novel therapeutic agents (Y. Hirokawa et al., 2000).

Enzymatic Transformations and Antiviral Research

The enzymatic transformation studies of 5-halo-6-methoxy-5,6-dihydro derivatives of certain pyridine compounds underline the potential of methoxy-methylpyridine derivatives in developing antiviral agents. These studies show how structural modifications can influence the biological activity of pyridine derivatives, hinting at the research potential of 5-Ethynyl-2-methoxy-3-methylpyridine in exploring new antiviral compounds (Rakesh Kumar, 2003).

Safety And Hazards

Propiedades

IUPAC Name |

5-ethynyl-2-methoxy-3-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-4-8-5-7(2)9(11-3)10-6-8/h1,5-6H,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCJMAFXIGZJNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethynyl-2-methoxy-3-methylpyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)